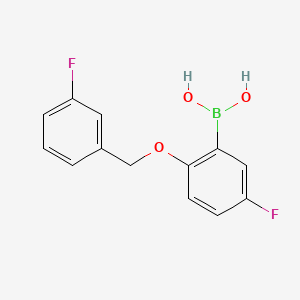

5-Fluoro-2-(3-fluorophenylmethoxy)phenylboronic acid

描述

5-Fluoro-2-(3-fluorophenylmethoxy)phenylboronic acid: is an organoboron compound that has gained attention in the field of organic chemistry due to its utility in various chemical reactions, particularly in Suzuki–Miyaura coupling reactions. This compound is characterized by the presence of fluorine atoms and a boronic acid functional group, which makes it a valuable reagent in the synthesis of complex organic molecules .

准备方法

Synthetic Routes and Reaction Conditions: . The reaction conditions often include the use of palladium catalysts, such as palladium acetate, and ligands like triphenylphosphine, under an inert atmosphere to prevent oxidation.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

化学反应分析

Types of Reactions: 5-Fluoro-2-(3-fluorophenylmethoxy)phenylboronic acid primarily undergoes Suzuki–Miyaura coupling reactions , where it reacts with various aryl halides to form biaryl compounds . This reaction is facilitated by palladium catalysts and is known for its mild reaction conditions and high functional group tolerance.

Common Reagents and Conditions:

Palladium catalysts: (e.g., palladium acetate)

Ligands: (e.g., triphenylphosphine)

Bases: (e.g., potassium carbonate)

Solvents: (e.g., toluene, ethanol)

Major Products: The major products formed from these reactions are biaryl compounds , which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

科学研究应用

Medicinal Chemistry

1.1 Anticancer Activity

Research indicates that boronic acids, including 5-Fluoro-2-(3-fluorophenylmethoxy)phenylboronic acid, can act as inhibitors of certain enzymes involved in cancer progression. For example, they have been shown to inhibit histone demethylases, which are implicated in various cancers. This inhibition can potentially enhance the efficacy of existing cancer treatments and prevent drug resistance .

1.2 Enzyme Inhibition

The compound exhibits the ability to form reversible covalent bonds with diols, making it a valuable tool for designing enzyme inhibitors. It has been specifically noted for its interaction with serine and threonine residues in active sites of proteases and kinases . Such interactions are crucial for developing targeted therapies in diseases where these enzymes play a key role.

Organic Synthesis

2.1 Suzuki-Miyaura Cross-Coupling Reaction

This compound is utilized in the Suzuki-Miyaura cross-coupling reaction, a widely used method for forming carbon-carbon bonds. This reaction is essential in synthesizing complex organic molecules, including pharmaceuticals and agrochemicals . The compound's stability and ease of handling make it an excellent candidate for such reactions.

Biochemical Applications

3.1 Molecular Recognition

The ability of boronic acids to bind selectively to carbohydrates and nucleotides allows for their use in biochemical assays and studies. They can facilitate the study of carbohydrate recognition processes and nucleotide interactions within various biochemical pathways . This property is particularly useful in developing biosensors and other analytical tools.

3.2 Biorthogonal Conjugations

Boronic acids have been employed in biorthogonal conjugation strategies, which are critical for labeling biomolecules without interfering with their natural functions. This application is particularly relevant in the field of drug delivery systems and imaging techniques .

Data Table: Summary of Applications

| Application Area | Specific Use Case | Mechanism/Impact |

|---|---|---|

| Medicinal Chemistry | Anticancer activity | Inhibition of histone demethylases |

| Enzyme inhibition | Reversible covalent bond formation with diols | |

| Organic Synthesis | Suzuki-Miyaura cross-coupling | Carbon-carbon bond formation |

| Biochemical Applications | Molecular recognition | Binding to carbohydrates/nucleotides |

| Biorthogonal conjugations | Labeling biomolecules for drug delivery/imaging |

Case Studies

5.1 Case Study on Anticancer Properties

In a study published in the European Journal of Medicinal Chemistry, researchers investigated the effects of various boronic acid derivatives on cancer cell lines. The findings indicated that compounds similar to this compound significantly inhibited cell proliferation and induced apoptosis through the inhibition of specific kinases involved in cell cycle regulation .

5.2 Case Study on Enzyme Inhibition

A detailed investigation into enzyme inhibition highlighted how this compound inhibited protease activity in vitro. The study demonstrated that this compound could effectively reduce enzyme activity by binding to the active site, showcasing its potential as a therapeutic agent against diseases characterized by excessive protease activity .

作用机制

The mechanism of action of 5-Fluoro-2-(3-fluorophenylmethoxy)phenylboronic acid in Suzuki–Miyaura coupling reactions involves several key steps:

Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl halide, forming a palladium-aryl complex.

Transmetalation: The boronic acid transfers its aryl group to the palladium complex.

Reductive Elimination: The palladium complex undergoes reductive elimination, forming the biaryl product and regenerating the palladium catalyst.

相似化合物的比较

- Phenylboronic acid

- 2-Fluoro-5-methoxyphenylboronic acid

- 5-Fluoro-2-(methoxymethoxy)phenylboronic acid

Uniqueness: 5-Fluoro-2-(3-fluorophenylmethoxy)phenylboronic acid is unique due to the presence of two fluorine atoms and a methoxy group, which can influence its reactivity and the properties of the resulting biaryl compounds. This makes it particularly valuable in the synthesis of fluorinated organic molecules, which are important in pharmaceuticals and agrochemicals .

生物活性

5-Fluoro-2-(3-fluorophenylmethoxy)phenylboronic acid is a boronic acid derivative that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular formula:

- Molecular Formula : C13H12B F2O3

- CAS Number : 1256358-53-8

This structure features a boronic acid moiety, which is known for its ability to interact with biomolecules through reversible covalent bonding. The presence of fluorine atoms enhances its lipophilicity and acidity, potentially improving its interaction with biological targets.

The biological activity of this compound can be attributed to its ability to form reversible covalent bonds with serine residues in enzymes, particularly serine proteases and kinases. This interaction can lead to enzyme inhibition, affecting various cellular processes such as:

- Cell Signaling : Modulating pathways involved in cell growth and differentiation.

- Gene Expression : Influencing transcription factors and other regulatory proteins.

- Metabolic Pathways : Interfering with metabolic enzymes, leading to altered cellular metabolism.

Antimicrobial Properties

Research has shown that boronic acids exhibit antimicrobial activity. For instance, studies on similar compounds indicate that they can inhibit the growth of various bacterial strains and fungi. In vitro assays have demonstrated that this compound may possess moderate antibacterial activity against pathogens such as Escherichia coli and Bacillus cereus, with Minimum Inhibitory Concentration (MIC) values comparable or superior to established antibiotics like AN2690 (Tavaborole) .

Anticancer Activity

The compound's mechanism of action suggests potential anticancer properties due to its ability to inhibit specific kinases involved in cancer cell proliferation. Preliminary studies indicate that boronic acids can induce apoptosis in cancer cells by disrupting critical signaling pathways.

Case Studies

- Antimicrobial Activity Study : A study investigating the antimicrobial effects of various phenylboronic acids found that this compound exhibited significant inhibition against Candida albicans and Aspergillus niger. The study highlighted the importance of the fluorine substituent in enhancing biological activity .

- Enzyme Inhibition Assay : In a laboratory setting, enzyme assays demonstrated that this compound effectively inhibited serine proteases at low concentrations, showcasing its potential as a therapeutic agent against diseases where these enzymes play a critical role .

Research Findings

Recent research has focused on the synthesis and characterization of this compound. Key findings include:

- Synthesis Methods : The compound can be synthesized via Suzuki-Miyaura coupling reactions involving fluorinated phenols and boronic reagents .

- Stability and Degradation : Studies indicate that while the compound is stable under physiological conditions, its biological activity may diminish over time due to degradation processes .

Summary Table of Biological Activities

属性

IUPAC Name |

[5-fluoro-2-[(3-fluorophenyl)methoxy]phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11BF2O3/c15-10-3-1-2-9(6-10)8-19-13-5-4-11(16)7-12(13)14(17)18/h1-7,17-18H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJXTUAJFEOPZEL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1)F)OCC2=CC(=CC=C2)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11BF2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30655860 | |

| Record name | {5-Fluoro-2-[(3-fluorophenyl)methoxy]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30655860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1256358-53-8 | |

| Record name | {5-Fluoro-2-[(3-fluorophenyl)methoxy]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30655860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。